1-Bromo-2-ethynyl-4-fluorobenzene
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Overview
Description
1-Bromo-2-ethynyl-4-fluorobenzene is an aromatic compound with the molecular formula C8H4BrF. It is characterized by the presence of a bromine atom, an ethynyl group, and a fluorine atom attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethynyl-4-fluorobenzene can be synthesized through various methods, including electrophilic aromatic substitution and Sonogashira coupling reactions. In the electrophilic aromatic substitution, bromine is introduced to the benzene ring, followed by the addition of the ethynyl group using a palladium-catalyzed coupling reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions, followed by purification processes to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethynyl-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in Sonogashira coupling reactions to form carbon-carbon bonds
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in Sonogashira coupling reactions
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives.
Coupling Reactions: Products include extended aromatic systems with new carbon-carbon bonds
Scientific Research Applications
1-Bromo-2-ethynyl-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethynyl-4-fluorobenzene involves its reactivity towards various electrophiles and nucleophiles. The bromine atom and ethynyl group provide sites for chemical reactions, allowing the compound to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
- 1-Chloro-4-ethynylbenzene
- 1-Ethynyl-4-fluorobenzene
- 4-Ethynyl-α,α,α-trifluorotoluene
- 4-Ethynyltoluene
- 1-Bromo-4-ethynylbenzene
- 4-Ethynylanisole
- 1-Ethynyl-4-nitrobenzene
- 3,4-Difluorophenylacetylene
Uniqueness: 1-Bromo-2-ethynyl-4-fluorobenzene is unique due to the presence of both a bromine atom and a fluorine atom on the benzene ring, along with an ethynyl group. This combination of substituents provides distinct reactivity and allows for the synthesis of a wide range of derivatives .
Biological Activity
1-Bromo-2-ethynyl-4-fluorobenzene can be synthesized through various methods, including:
- Sonogashira Coupling : This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst.
- Electrophilic Aromatic Substitution : The introduction of ethynyl groups can be achieved through reactions involving strong bases and alkynyl halides.
The compound's structure allows for significant reactivity, particularly in forming carbon-carbon bonds, which is advantageous for medicinal chemistry applications.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, compounds with similar structures have been shown to exhibit notable biological properties. The presence of halogen atoms typically enhances bioactivity through increased lipophilicity and metabolic stability.
Potential Biological Activities
- Antimicrobial Properties : Similar halogenated compounds have demonstrated antimicrobial activity against various pathogens.
- Anticancer Activity : Compounds featuring ethynyl groups are often explored for their potential as anticancer agents due to their ability to interact with biological targets involved in cancer progression.
- Enzyme Inhibition : The electrophilic nature of this compound may allow it to inhibit specific enzymes, potentially leading to therapeutic applications.
Toxicological Studies
Research has indicated that related compounds exhibit varying degrees of toxicity, which could provide insights into the safety profile of this compound:
- Acute Toxicity : In studies involving similar compounds, median lethal dose (LD50) values ranged from 2,200 mg/kg to 3,800 mg/kg in rats, with symptoms including tremors and weight loss observed at non-lethal doses .
Compound | LD50 (mg/kg) | Observed Symptoms |
---|---|---|
1-Bromo-4-fluorobenzene | 2,700 | Tremors, limpness |
1-Bromo-2-chloro-4-fluorobenzene | Not reported | Mild respiratory irritant |
Interaction Studies
Interaction studies with nucleophiles and electrophiles suggest that this compound can undergo nucleophilic attacks due to its electrophilic characteristics. This property may facilitate further functionalization for drug development.
Properties
IUPAC Name |
1-bromo-2-ethynyl-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYQTHKVWSCVIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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